molecular formula C25H32N2O B116853 Zanapezil CAS No. 142852-50-4

Zanapezil

货号 B116853
CAS 编号: 142852-50-4
分子量: 376.5 g/mol
InChI 键: PMBLXLOXUGVTGB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Zanapezil, also known as TAK-147, is a selective acetylcholine (ACh) esterase inhibitor that was under investigation as a potential treatment for Alzheimer’s disease . It is a small molecule and falls under the category of investigational drugs .


Molecular Structure Analysis

Zanapezil has a molecular formula of C25H32N2O . Its average weight is 376.5344 and its monoisotopic mass is 376.251463656 . It belongs to the class of organic compounds known as n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .

科学研究应用

Zanapezil在治療阿爾茨海默病中的作用

Zanapezil(TAK‐147)已被研究作為治療阿爾茨海默病(AD)的潛在藥物。它是一種選擇性乙酰膽鹼酯酶抑製劑,其影響已在各種模型中進行了研究。例如,一項研究探討了其對大鼠腹側海馬中乙酰膽鹼和單胺水平的影響,顯示其通過影響神經遞質對治療AD和其他神經系統疾病的潛力(hatip-Al-Khatib等,2005年)。另一項研究比較了zanapezil和donepezil對細胞外乙酰膽鹼水平的影響,表明其在AD早期階段的潛在用途(hatip-Al-Khatib et al., 2004)

Zanapezil的合成

對zanapezil的化學合成也進行了研究。一項研究報告了通過Pd催化的氧化還原串聯策略對酮和醛的直接β-烷基化,展示了zanapezil的簡潔正式合成(Wang&Dong,2018年)

比較療效研究

Zanapezil已與其他藥物在療效和安全性方面進行了比較。例如,一項研究調查了donepezil對中重度阿爾茨海默病患者日常生活活動和照護者負擔的影響(Feldman et al., 2003)

属性

IUPAC Name

3-(1-benzylpiperidin-4-yl)-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c28-25(23-11-10-22-8-4-5-15-26-24(22)18-23)12-9-20-13-16-27(17-14-20)19-21-6-2-1-3-7-21/h1-3,6-7,10-11,18,20,26H,4-5,8-9,12-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBLXLOXUGVTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=C2)C(=O)CCC3CCN(CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861521
Record name Zanapezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Zanapezil inhibits the degradation of acetylcholine, a neurotransmitter, to prevent the reduction of cerebral acetylcholine levels and to enhance the mental function of patients with dementia. It is expected to act selectively on the central nervous system, resulting in fewer peripheral adverse reactions.
Record name Zanapezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zanapezil

CAS RN

142852-50-4
Record name Zanapezil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142852504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zanapezil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04859
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zanapezil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZANAPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A0800O89N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zanapezil
Reactant of Route 2
Zanapezil
Reactant of Route 3
Reactant of Route 3
Zanapezil
Reactant of Route 4
Reactant of Route 4
Zanapezil
Reactant of Route 5
Reactant of Route 5
Zanapezil
Reactant of Route 6
Zanapezil

Citations

For This Compound
72
Citations
I Hatip-Al-Khatib, A Takashi, N Egashira, K Iwasaki… - Brain research, 2004 - Elsevier
The effects of zanapezil (TAK-147) and donepezil (E2020) on extracellular acetylcholine (ACh) levels were investigated by HPLC-microdialysis of ventral hippocampus (VH) in freely …
Number of citations: 23 www.sciencedirect.com
I Hatip‐Al‐Khatib, K Iwasaki… - British journal of …, 2005 - Wiley Online Library
1 Zanapezil (TAK‐147 (3‐[1benzylpiperdin‐4‐yl]‐1‐(2,3,4,5‐tetrahydro‐1 H‐1‐benzazepin‐8‐yl) propan‐1‐one fumarate)) is a selective acetylcholine (ACh) esterase inhibitor under …
Number of citations: 18 bpspubs.onlinelibrary.wiley.com
SS Kulkarni, GNSH Sree… - Conference on Drug …, 2019 - books.google.com
… observations, Zanapezil was found to be a potential drug which can be targeted for the Caspase 3 in the treatment of HD. Although in silico studies support that role of the Zanapezil in …
Number of citations: 4 books.google.com
C Wang, G Dong - Journal of the American Chemical Society, 2018 - ACS Publications
… Concise formal synthesis of Zanapezil is achieved using this … illustrated in a concise formal synthesis of Zanapezil, a selective … bond disconnection strategy for the synthesis of Zanapezil. …
Number of citations: 41 pubs.acs.org
NE Mealy, R Castaner, L Martin, M del Fresno… - Drugs of the …, 2002 - access.portico.org
This month s Annual Review is dedicated to updated information on neurologic drugs. The following table lists 154 drugs under development in this area, some of which have been …
Number of citations: 3 access.portico.org
JM Witkin, DL Nelson - Pharmacology & therapeutics, 2004 - Elsevier
Evidence exists to implicate the monoamine histamine in the control of arousal and cognitive functions. Antagonists of H 3 receptors are postsynaptic and presynaptic modulators of …
Number of citations: 195 www.sciencedirect.com
PO Sakyi, E Broni, RK Amewu, WA Miller III… - Frontiers in cellular …, 2022 - frontiersin.org
… Structural similarity search via DrugBank identified vabicaserin, daledalin, zanapezil, imipramine and cefradine with antileishmanial properties suggesting the de novo compounds …
Number of citations: 8 www.frontiersin.org
AD Roses, MN Pangalos - The American journal of geriatric …, 2003 - Am Assoc Geria Psych
Physicians who have cared for large numbers of pro-gressive dementia patients or have practiced in specialty clinics in Alzheimer disease (AD) research centers for more than 10 years …
Number of citations: 19 www.ajgponline.org
D Munoz-Torrero, P Camps - Current medicinal chemistry, 2006 - ingentaconnect.com
In the last decade much attention has been paid to the development of metabolically non-reversible dimeric or hybrid compounds, which combine two structural units of one or two lead …
Number of citations: 139 www.ingentaconnect.com
P Anand, B Singh - Archives of pharmacal research, 2013 - Springer
Alzheimer’s disease (AD), a progressive neurodegenerative disorder, is characterized by the deficits in the cholinergic system and deposition of beta amyloid (Aβ) in the form of …
Number of citations: 706 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。